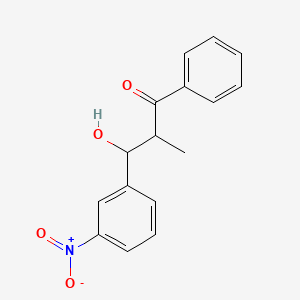
3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Hydroxy-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one est un composé organique avec une structure complexe qui inclut des groupes hydroxyle, méthyle, nitrophényle et phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Hydroxy-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one implique généralement des réactions de condensation aldolique. Une méthode courante implique la réaction de la 3-nitrobenzaldéhyde avec l'acétophénone en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée sous des conditions de température contrôlées pour assurer la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de catalyseurs et de techniques de purification avancées peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Hydroxy-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction: Le groupe nitro peut être réduit en une amine.
Substitution: Les groupes phényle peuvent participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction: Hydrogénation catalytique ou utilisation d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution: Agents halogénants comme le brome ou les agents chlorants dans des conditions appropriées.
Principaux produits formés
Oxydation: Formation de la 3-oxo-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one.
Réduction: Formation de la 3-hydroxy-2-méthyl-3-(3-aminophényl)-1-phénylpropan-1-one.
Substitution: Formation de dérivés halogénés du composé.
4. Applications de la recherche scientifique
La 3-Hydroxy-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie: Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Enquêté pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie: Utilisé dans la production de matériaux avancés et comme précurseur dans la synthèse de polymères et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Hydroxy-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et nitro jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biochimiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Hydroxy-2-méthyl-4-pyrone: Un autre composé contenant un hydroxyle avec des caractéristiques structurelles différentes.
3-Nitrobenzaldéhyde: Un précurseur dans la synthèse du composé cible.
Acétophénone: Un autre précurseur utilisé dans la synthèse.
Unicité
La 3-Hydroxy-2-méthyl-3-(3-nitrophényl)-1-phénylpropan-1-one est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité spécifique et des applications potentielles. Sa structure permet des modifications et des interactions chimiques diverses, ce qui en fait un composé précieux dans divers contextes de recherche et industriels.
Propriétés
Numéro CAS |
648416-64-2 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15NO4/c1-11(15(18)12-6-3-2-4-7-12)16(19)13-8-5-9-14(10-13)17(20)21/h2-11,16,19H,1H3 |
Clé InChI |
DMIRBKWODMHLNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















